![molecular formula C15H12Br2O B1329671 2,3-Dibromo-3-phenylpropiophenone CAS No. 611-91-6](/img/structure/B1329671.png)
2,3-Dibromo-3-phenylpropiophenone
Overview
Description
Chalcone dibromide is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcone dibromide is characterized by the presence of two bromine atoms attached to the chalcone structure, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chalcone dibromide can be synthesized through the bromination of chalcone. The process involves mixing chalcone with bromine in a suitable solvent such as chloroform. The reaction is typically carried out at room temperature with stirring for about an hour .
Industrial Production Methods: In an industrial setting, the preparation of chalcone dibromide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Chalcone dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: Chalcone dibromide can undergo cyclization to form heterocyclic compounds such as isoxazoles.
Common Reagents and Conditions:
Sodium Azide: Used for the substitution of bromine atoms to form azido derivatives.
Hydroxylamine Hydrochloride: Used in the formation of isoxazoles from chalcone dibromide.
Major Products:
Scientific Research Applications
Medicinal Applications
1. Anticancer Research
2,3-Dibromo-3-phenylpropiophenone has demonstrated promising anticancer properties. Studies indicate that it exhibits antioxidant effects against tumor cells by inhibiting superoxide production and lipid peroxidation, which are critical in cancer progression .
Case Study : In vitro studies have shown that this compound selectively induces cytotoxicity in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
2. Synthesis of Bioactive Molecules
This compound serves as a synthon in the synthesis of numerous bioactive molecules, such as pyrazolines and isoxazoles. These derivatives have been explored for their biological activities, including anti-inflammatory and antimicrobial effects .
Material Science Applications
1. Photoinitiators in Polymer Chemistry
this compound is utilized as a photoinitiator in photopolymerizable systems. It plays a crucial role in developing photosensitive compositions that require minimal residue after processing, making it valuable for applications in coatings and adhesives .
Case Study : A patent describes its use in aqueous-developable photosensitive compositions, highlighting its effectiveness in reducing sludge formation during the development process .
Environmental Impact
Understanding the environmental implications of this compound is essential. While it is not classified as hazardous under major regulatory frameworks like ACGIH or IARC, it does require careful handling due to potential irritative effects on the skin and respiratory system .
Summary Table of Applications
Mechanism of Action
The mechanism of action of chalcone dibromide involves its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The presence of the bromine atoms enhances its reactivity and allows for the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Chalcone dibromide is unique due to the presence of two bromine atoms, which significantly alter its chemical reactivity compared to other chalcone derivatives. Similar compounds include:
Chalcone: The parent compound without bromine atoms.
Chalcone Monobromide: A derivative with only one bromine atom.
Flavonoids: Biogenetic products of chalcones with different structural features.
Chalcone dibromide stands out due to its enhanced reactivity and potential for forming a wide range of derivatives with diverse biological activities .
Biological Activity
2,3-Dibromo-3-phenylpropiophenone (DBPP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
- Chemical Formula: C₁₅H₁₂Br₂O
- Molecular Weight: Approximately 360.06 g/mol
- CAS Number: 611-91-6
The compound features two bromine atoms at the 2 and 3 positions of the phenylpropiophenone structure, which enhances its reactivity and biological potential.
1. Anticancer Activity
Research indicates that DBPP exhibits notable cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from chalcone dibromides, including DBPP, have shown promising activity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) suggests that the presence of bromine atoms significantly contributes to its anticancer efficacy by enhancing interactions with biomolecules involved in cancer progression .
2. Antimicrobial Properties
DBPP has been investigated for its antimicrobial activities against a range of bacteria and fungi. Studies have demonstrated that chalcone dibromides can inhibit the growth of pathogenic microorganisms, suggesting potential applications in developing new antibiotics . The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
3. Antioxidant Effects
In addition to its antimicrobial properties, DBPP has shown antioxidant effects by inhibiting superoxide production and lipid peroxidation. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer .
The biological activities of DBPP are attributed to several mechanisms:
- Enzyme Inhibition: DBPP may interact with specific enzymes involved in cancer cell proliferation and survival, leading to reduced cell viability.
- Apoptosis Induction: The compound can trigger programmed cell death in cancer cells through various signaling pathways.
- Reactive Oxygen Species (ROS) Modulation: By acting as an antioxidant, DBPP helps in reducing oxidative damage in cells.
Case Study 1: Cytotoxicity Against Breast Cancer Cells
A study evaluated the cytotoxic effects of DBPP on MCF-7 breast cancer cells. Results indicated that treatment with DBPP resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Screening
In another study, DBPP was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Two bromine substituents | Anticancer, antimicrobial |
Chalcone Dibromide | Similar dibromide structure | Antioxidant, anticancer |
Pyrazole Derivatives | Variations in substituents | Cytotoxic against cancer cells |
The comparative analysis highlights how structural modifications impact the biological activity of related compounds.
Properties
IUPAC Name |
2,3-dibromo-1,3-diphenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)14(17)15(18)12-9-5-2-6-10-12/h1-10,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAGBKGGYRLVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883468 | |
Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-91-6 | |
Record name | 2,3-Dibromo-1,3-diphenyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chalcone dibromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dibromo-3-phenylpropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.349 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How are chalcone dibromides synthesized?
A1: Chalcone dibromides are typically synthesized through the bromination of chalcones. This reaction involves the addition of bromine across the double bond of the chalcone molecule. [, , , ]
Q2: What is the general molecular formula of chalcone dibromides?
A2: The general molecular formula for chalcone dibromides is C15H12Br2O. []
Q3: What spectroscopic techniques are used to characterize chalcone dibromides?
A3: Researchers commonly employ a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and mass spectrometry, to elucidate the structure and confirm the identity of synthesized chalcone dibromides. [, , , , ]
Q4: What are some notable reactions that chalcone dibromides undergo?
A4: Chalcone dibromides exhibit diverse reactivity and can participate in a range of reactions, including:
- Debromination: This reaction leads to the removal of bromine atoms, often facilitated by reagents like iodide ions or sodium hydrogen sulfide. [, , ]
- Cyclization: Chalcone dibromides can undergo cyclization reactions to form various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidin-2-ones, depending on the reaction conditions and reagents used. [, , , , , ]
- Reaction with nucleophiles: The presence of electrophilic carbon atoms makes chalcone dibromides susceptible to attack by nucleophiles like ammonia, phenylthiourea, and hydrazines, resulting in the formation of diverse nitrogen-containing heterocyclic compounds. [, , , ]
Q5: Can chalcone dibromides exhibit stereochemistry?
A5: Yes, chalcone dibromides possess a chiral center, resulting in the existence of diastereomers (erythro and threo isomers). The specific isomer formed can influence the compound's reactivity and subsequent transformations. [, ]
Q6: What role does the solvent play in the reactions of chalcone dibromides?
A6: The choice of solvent can significantly impact the reaction pathway and product distribution in reactions involving chalcone dibromides. For example, the rate of debromination by iodide ions was found to be influenced by the hydrogen bonding ability of the solvent. []
Q7: What are some potential applications of chalcone dibromides?
A7: While research on chalcone dibromides is ongoing, their diverse reactivity and the biological activity of some derivatives suggest potential applications in various fields, including:
- Medicinal Chemistry: Chalcone dibromides serve as valuable intermediates in the synthesis of heterocyclic compounds, many of which exhibit promising biological activities, making them attractive targets for drug discovery efforts. [, , , ]
- Material Science: The presence of bromine atoms in their structure suggests potential applications in materials chemistry, though this area remains largely unexplored. []
Q8: Have chalcone dibromides shown any promising biological activities?
A8: While chalcone dibromides themselves may not be the final biologically active compounds, derivatives synthesized from them, such as pyrazoles and isoxazoles, have demonstrated promising activities in various biological assays, including:
- Cytotoxic activity: Some pyrazole derivatives synthesized from chalcone dibromides have shown promising cytotoxic activity against specific cancer cell lines. []
- Antimicrobial activity: Chalcone dibromides and their derivatives have been screened for their antimicrobial potential against various bacteria and fungi, with some exhibiting notable activity. [, , ]
Q9: How do structural modifications affect the biological activity of chalcone dibromide derivatives?
A9: Introducing different substituents on the aromatic rings of chalcone dibromides can significantly impact the biological activity of the resulting derivatives. This structure-activity relationship (SAR) is crucial for optimizing the desired activity of these compounds. [, , ]
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